molecular formula C16H17NO2 B6320867 (E)-4-(3,5-Dimethoxystyryl)aniline CAS No. 586410-15-3

(E)-4-(3,5-Dimethoxystyryl)aniline

Cat. No.: B6320867
CAS No.: 586410-15-3
M. Wt: 255.31 g/mol
InChI Key: LGVZJSLFOMGJOS-ONEGZZNKSA-N
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Description

(E)-4-(3,5-Dimethoxystyryl)aniline is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a styryl group substituted with dimethoxy groups at the 3 and 5 positions and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,5-Dimethoxystyryl)aniline typically involves a Heck reaction, where a styryl halide reacts with an aniline derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures (around 100-120°C) to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,5-Dimethoxystyryl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like hydrobromic acid, resulting in the formation of bromo derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Bromo derivatives.

Scientific Research Applications

(E)-4-(3,5-Dimethoxystyryl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.

    Medicine: Explored for its potential anticancer properties, particularly in the inhibition of specific cancer cell lines.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (E)-4-(3,5-Dimethoxystyryl)aniline involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s conjugated system allows it to interact with cellular components, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3,5-Dimethoxystyryl)benzene: Similar structure but lacks the aniline moiety.

    (E)-4-(3,5-Dimethoxystyryl)phenol: Contains a hydroxyl group instead of an aniline group.

    (E)-4-(3,5-Dimethoxystyryl)anisole: Features a methoxy group in place of the aniline group.

Uniqueness

(E)-4-(3,5-Dimethoxystyryl)aniline is unique due to the presence of both the styryl and aniline groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,17H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVZJSLFOMGJOS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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